Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Overview
Description
It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is widely used in scientific research due to its versatile nature, allowing for various applications including drug synthesis, polymer chemistry, and bioconjugation strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate typically involves the reaction of benzyl alcohol with 2-methylpropanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is employed in bioconjugation strategies to link biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-methylpropanoate: Similar in structure but lacks the amino and carbonyl functional groups.
Benzyl N-(tert-butoxycarbonyl)-N-methylglycinate: Another name for the same compound, highlighting its structural features.
Uniqueness
Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its role in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(17(5)15(19)21-16(2,3)4)14(18)20-11-13-9-7-6-8-10-13/h6-10H,1,11H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQBFRMCUVRASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152577 | |
Record name | Phenylmethyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94882-76-5 | |
Record name | Phenylmethyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94882-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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